(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate
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Overview
Description
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a complex organic compound that features a combination of bromine, phenyl, pyrazole, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the phenyl and trichlorophenyl groups. The final step involves the formation of the carbamate linkage.
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Phenyl and Trichlorophenyl Groups: The phenyl and trichlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of Carbamate Linkage: The final step involves the reaction of the pyrazole derivative with (4-bromophenyl)methyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea: Similar structure but with a urea linkage instead of a carbamate.
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]thiocarbamate: Similar structure but with a thiocarbamate linkage.
Uniqueness
The uniqueness of (4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrCl3N3O2/c24-16-8-6-14(7-9-16)13-32-23(31)29-20-12-28-30(21(20)15-4-2-1-3-5-15)22-18(26)10-17(25)11-19(22)27/h1-12H,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOLZHHHAMPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrCl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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